molecular formula C22H13F3N2O3 B2692484 2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-90-1

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2692484
CAS No.: 337921-90-1
M. Wt: 410.352
InChI Key: HTHYHYVKUMQAGX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenol ring.

    Etherification: Formation of the phenoxy group by reacting the nitrophenol with a suitable halogenated quinoline derivative.

    Substitution: Introduction of the trifluoromethyl group to the quinoline ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy and trifluoromethyl groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyquinoline: Lacks the nitro and trifluoromethyl groups.

    3-(Trifluoromethyl)quinoline: Lacks the nitrophenoxy group.

    4-Nitrophenoxyquinoline: Lacks the trifluoromethyl group.

Uniqueness

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of both the nitrophenoxy and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O3/c23-22(24,25)16-6-3-5-14(12-16)19-13-15-4-1-2-7-20(15)26-21(19)30-18-10-8-17(9-11-18)27(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHYHYVKUMQAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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